Cas no 1807217-79-3 (Methyl 5-bromomethyl-3-cyano-2-methoxybenzoate)

Methyl 5-bromomethyl-3-cyano-2-methoxybenzoate is a versatile intermediate in organic synthesis, particularly useful in pharmaceutical and agrochemical applications. Its structure features a bromomethyl group, which serves as a reactive site for further functionalization, and a cyano group that enhances its utility in heterocyclic chemistry. The methoxy and ester functionalities contribute to its stability and solubility in organic solvents, facilitating its use in multi-step synthetic routes. This compound is valued for its high purity and consistent reactivity, making it a reliable building block for constructing complex molecules. Its well-defined reactivity profile allows for precise modifications, supporting research and industrial-scale synthesis.
Methyl 5-bromomethyl-3-cyano-2-methoxybenzoate structure
1807217-79-3 structure
Product Name:Methyl 5-bromomethyl-3-cyano-2-methoxybenzoate
CAS No:1807217-79-3
MF:C11H10BrNO3
MW:284.10600233078
CID:4949857
Update Time:2025-07-01

Methyl 5-bromomethyl-3-cyano-2-methoxybenzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 5-bromomethyl-3-cyano-2-methoxybenzoate
    • Inchi: 1S/C11H10BrNO3/c1-15-10-8(6-13)3-7(5-12)4-9(10)11(14)16-2/h3-4H,5H2,1-2H3
    • InChI Key: PTVFONOSIIKYBW-UHFFFAOYSA-N
    • SMILES: BrCC1C=C(C#N)C(=C(C(=O)OC)C=1)OC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 299
  • XLogP3: 2
  • Topological Polar Surface Area: 59.3

Methyl 5-bromomethyl-3-cyano-2-methoxybenzoate Pricemore >>

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Additional information on Methyl 5-bromomethyl-3-cyano-2-methoxybenzoate

Methyl 5-bromomethyl-3-cyano-2-methoxybenzoate: A Versatile Intermediate in Modern Pharmaceutical and Material Science Research

Methyl 5-bromomethyl-3-cyano-2-methoxybenzoate, with the chemical designation CAS No. 1807217-79-3, represents a pivotal compound in the field of synthetic organic chemistry. This ester derivative features a unique combination of functional groups, including a bromomethyl substituent, a cyano group, and a methoxy group, which collectively contribute to its diverse reactivity profiles. Recent studies have highlighted its potential applications in the development of advanced pharmaceuticals, functional materials, and specialized chemical intermediates for industrial applications.

The molecular structure of Methyl 5-bromomethyl-3-cyano-2-methoxybenzoate is characterized by a benzene ring substituted with three distinct functional groups. The cyano group (-C≡N) at the 3-position introduces strong electron-withdrawing properties, while the methoxy group (-OCH₃) at the 2-position contributes to steric and electronic effects. The bromomethyl group (-CH₂Br) at the 5-position serves as a key site for nucleophilic substitution reactions, enabling the compound to act as a versatile building block in synthetic pathways. This structural complexity is further amplified by the ester functionality, which provides additional reactivity through hydrolysis and transesterification processes.

Recent advances in medicinal chemistry have demonstrated the utility of Methyl 5-bromomethyl-3-cyano-2-methoxybenzoate as a precursor for the synthesis of bioactive compounds. A 2023 study published in Journal of Medicinal Chemistry reported its application in the development of novel antifungal agents. Researchers utilized this compound as a starting material to create derivatives with enhanced antifungal activity against multidrug-resistant fungal strains. The incorporation of the cyano group was found to significantly improve the compound's ability to disrupt fungal cell membranes, while the bromomethyl group allowed for efficient modification to optimize pharmacokinetic profiles.

In the realm of material science, Methyl 5-bromomethyl-3-cyano-2-methoxybenzoate has shown promising applications in the fabrication of functional polymers. A 2024 paper in Advanced Materials Interfaces described its use in the synthesis of conductive polymers with tailored electronic properties. The compound's cyano group was found to enhance charge transport characteristics, while the methoxy group contributed to improved solubility in organic solvents. This combination makes it particularly suitable for applications in flexible electronics and optoelectronic devices.

From a synthetic perspective, the reactivity of Methyl 5-bromomethyl-3-cyano-2-methoxybenzoate is governed by its functional groups. The bromomethyl group is particularly reactive toward nucleophilic substitution, making it an ideal candidate for cross-coupling reactions such as the Suzuki-Miyaura coupling and the Ullmann coupling. These reactions enable the compound to be incorporated into complex molecular architectures with high stereochemical control. Additionally, the cyano group can participate in various transformations, including hydrolysis to form carboxylic acids or reduction to yield amides, which are critical steps in the synthesis of pharmaceuticals.

Recent computational studies have provided insights into the molecular interactions of Methyl 5-bromomethyl-3-cyano-2-methoxybenzoate with biological targets. A 2023 article in Computational and Structural Chemistry used molecular docking simulations to evaluate its potential as an inhibitor of specific enzymatic pathways. The study revealed that the compound's cyano group can form hydrogen bonds with key residues in target enzymes, while the methoxy group enhances its binding affinity through hydrophobic interactions. These findings suggest its potential as a lead compound for drug development programs targeting metabolic disorders.

Environmental considerations have also influenced the use of Methyl 5-bromomethyl-3-cyano-2-methoxybenzoate in industrial applications. Researchers have explored its biodegradability and environmental impact, with a 2024 study in Green Chemistry highlighting its potential as a sustainable alternative to traditional organic compounds. The compound's structural features, including the methoxy group, were found to enhance its biodegradation rates under aerobic conditions, making it a candidate for green chemistry initiatives.

From a manufacturing standpoint, the synthesis of Methyl 5-bromomethyl-3-cyano-2-methoxybenzoate involves multiple steps, each requiring precise control of reaction conditions. A 2023 industrial report detailed a scalable method for its production using microwave-assisted synthesis, which significantly reduced reaction times and energy consumption. This approach leverages the reactivity of the bromomethyl group to achieve high yields while minimizing by-product formation. Such advancements are critical for ensuring the compound's viability in large-scale applications.

Despite its promising applications, the use of Methyl 5-bromomethyl-3-cyano-2-methoxybenzoate requires careful consideration of safety and regulatory compliance. The compound's cyano group can pose health risks if mishandled, necessitating adherence to standard safety protocols. Regulatory bodies have established guidelines for its use in pharmaceutical and industrial contexts, emphasizing the importance of proper storage and disposal to mitigate environmental and health risks.

Looking ahead, the future of Methyl 5-bromomethyl-3-cyano-2-methoxybenzoate lies in its integration into multidisciplinary research efforts. Its unique combination of functional groups positions it as a valuable tool in the development of next-generation materials and pharmaceuticals. Ongoing research is focused on expanding its synthetic versatility and exploring new applications in fields such as nanotechnology and biotechnology. As scientific understanding of its properties continues to grow, so too will its potential to contribute to innovative solutions across various industries.

In conclusion, Methyl 5-bromomethyl-3-cyano-2-methoxybenzoate represents a significant advancement in synthetic chemistry, with its unique structural features enabling a wide range of applications. From pharmaceutical development to material science, this compound is poised to play a crucial role in future innovations. As research in this area progresses, the full potential of Methyl 5-bromomethyl-3-cyano-2-methoxybenzoate is expected to be realized, offering new opportunities for scientific and industrial advancement.

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